

Preparing ACY-1083 for In Vivo Administration: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of **ACY-1083**, a selective histone deacetylase 6 (HDAC6) inhibitor. The following information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Application Notes

ACY-1083 is a potent and selective HDAC6 inhibitor that has shown promise in preclinical models of various diseases, particularly chemotherapy-induced peripheral neuropathy (CIPN). [1][2][3][4] Its in vivo efficacy is dependent on appropriate formulation and administration. Due to its hydrophobic nature, **ACY-1083** requires a suitable vehicle for solubilization or suspension to ensure consistent delivery and bioavailability in animal models.

The selection of a specific formulation and administration route should be guided by the experimental design, the animal model being used, and the target tissue or desired pharmacokinetic profile. The protocols provided below are based on established methods from peer-reviewed literature.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of **ACY-1083**.



Table 1: Recommended Formulations for ACY-1083 Administration

Administration Route	Vehicle Composition	Species	Reference
Intraperitoneal (i.p.)	20% 2-hydroxypropyl- β-cyclodextrin + 0.5% hydroxypropyl methylcellulose in sterile water	Mouse	[1][2][5]
Intraperitoneal (i.p.)	10% dimethylacetamide + 10% Solutol HS 15 in saline	Mouse	[2]
Oral Gavage	Not specified in detail, but used in rats.	Rat	[2][6]
Oral Gavage	10% DMSO + 30% Propylene glycol + 60% PEG-300 (for the related HDAC inhibitor ACY-1215)	Mouse	[2]

Table 2: In Vivo Dosage and Administration of ACY-1083



Species	Administrat ion Route	Dosage	Dosing Schedule	Therapeutic Area	Reference
Mouse	Intraperitonea I (i.p.)	10 mg/kg	Daily for 14 days	Chemotherap y-Induced Peripheral Neuropathy (Cisplatin model)	[1]
Mouse	Intraperitonea I (i.p.)	3 or 10 mg/kg	Daily for 7 days	Chemotherap y-Induced Peripheral Neuropathy (Cisplatin model)	[2]
Rat	Oral Gavage	3 mg/kg	Twice daily for 7 days	Chemotherap y-Induced Peripheral Neuropathy (Paclitaxel model)	[2][6]
Mouse	Intraperitonea I (i.p.)	5 mg/kg	Single dose for pharmacokin etic studies	Pharmacokin etics	[2][6]

Experimental Protocols

Protocol 1: Preparation of ACY-1083 for Intraperitoneal (i.p.) Injection in Mice (Suspension)

This protocol is adapted from studies investigating the effects of **ACY-1083** on chemotherapy-induced peripheral neuropathy.[1][2][5]

Materials:



- ACY-1083 powder
- 2-hydroxypropyl-β-cyclodextrin
- Hydroxypropyl methylcellulose (HPMC)
- Sterile, deionized water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Prepare the Vehicle:
 - In a sterile container, prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. For example, to prepare 10 mL of vehicle, dissolve 2 g of 2-hydroxypropyl-βcyclodextrin in 8 mL of sterile water and then bring the final volume to 10 mL.
 - Add hydroxypropyl methylcellulose to the solution to a final concentration of 0.5% (w/v).
 For 10 mL of vehicle, this would be 50 mg.
 - Mix thoroughly using a vortex mixer until the HPMC is fully dissolved. Gentle heating may aid in dissolution. Allow the solution to cool to room temperature.
- Prepare the ACY-1083 Suspension:
 - Weigh the required amount of ACY-1083 powder based on the desired final concentration and the number of animals to be dosed. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration of the suspension should be 1 mg/mL.
 - Add the ACY-1083 powder to a sterile microcentrifuge tube.



- Add the appropriate volume of the prepared vehicle to the tube.
- Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
- For difficult-to-suspend particles, brief sonication may be applied.
- Visually inspect the suspension for uniformity before each injection. It is crucial to vortex
 the suspension immediately before drawing it into the syringe to ensure accurate dosing.

Protocol 2: Preparation of ACY-1083 for Oral Gavage in Rats (Conceptual)

While specific formulation details for oral gavage of **ACY-1083** are not extensively detailed in the provided references, a general approach can be adapted from common practices for oral administration of hydrophobic compounds.[2][6]

Materials:

- ACY-1083 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance

Procedure:

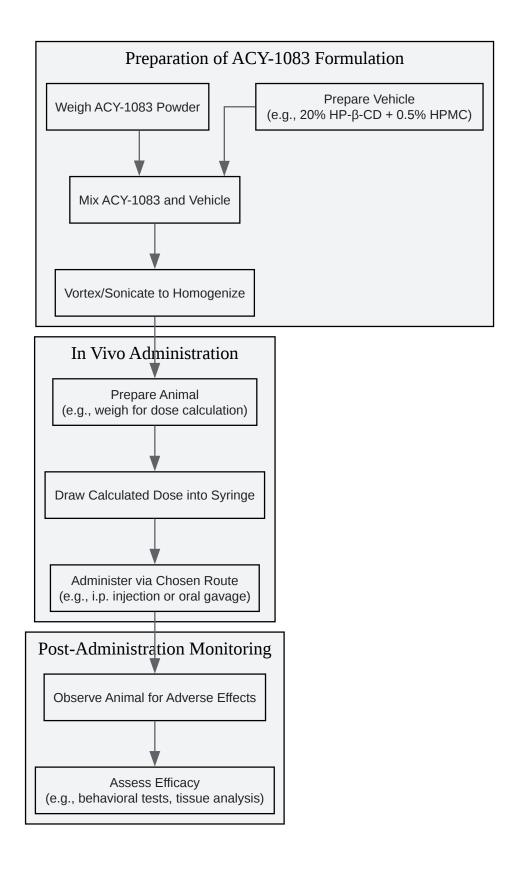
Prepare the Vehicle:



- This protocol is based on a common vehicle for oral administration. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- $\circ~$ For 1 mL of vehicle, combine 100 μL of DMSO, 400 μL of PEG300, 50 μL of Tween-80, and 450 μL of saline.
- Vortex thoroughly to create a homogenous solution.
- Prepare the **ACY-1083** Solution:
 - Weigh the required amount of ACY-1083 powder. For a 3 mg/kg dose in a rat with a gavage volume of 5 mL/kg, the final concentration should be 0.6 mg/mL.
 - First, dissolve the ACY-1083 powder in the DMSO component of the vehicle.
 - Gradually add the PEG300, Tween-80, and saline mixture while continuously vortexing to ensure the compound remains in solution.
 - Visually inspect the final solution for any precipitation. If precipitation occurs, adjustments to the vehicle composition may be necessary.

Visualizations

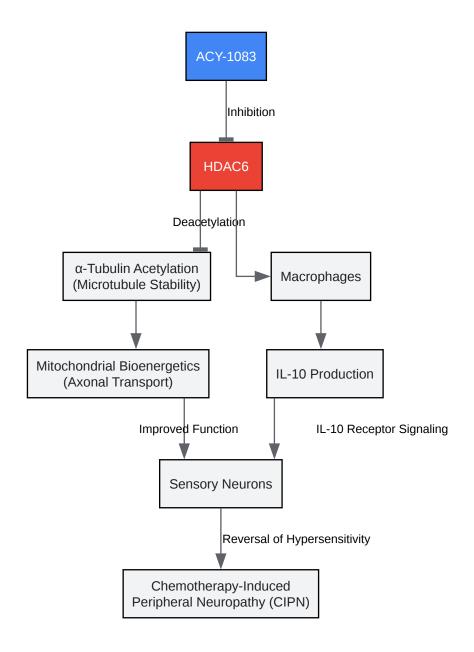




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Caption: Experimental workflow for preparing and administering ACY-1083.





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